The synthesis of Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride typically involves several steps:
This multi-step synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity .
The molecular formula of Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride is C11H15BrClNO. The structure can be analyzed as follows:
The canonical SMILES representation is CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl, indicating the arrangement of atoms within the molecule.
Propiophenone derivatives are known to participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry and facilitate the development of more complex molecules .
The mechanism of action of Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride is primarily linked to its interactions with biological targets:
Research into similar compounds suggests that they may exhibit psychoactive effects due to their ability to inhibit reuptake transporters for monoamines .
The physical and chemical properties of Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride are crucial for its application:
These properties highlight its potential utility in various chemical processes and applications.
Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride has several scientific applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0